molecular formula C19H20FN5O2S B12153803 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-fluorophen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-fluorophen yl)acetamide

Cat. No.: B12153803
M. Wt: 401.5 g/mol
InChI Key: AMNNXLBPXGZMTE-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of substituted phenyl isothiocyanate with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-fluorophenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities or improved efficacy in certain applications. Its combination of a triazole ring with a fluorophenyl group and an acetamide moiety provides a distinct chemical profile that can be exploited for targeted therapeutic interventions.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H20FN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

AMNNXLBPXGZMTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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